![molecular formula C14H19N5O B2572957 2-(7H-purin-6-yl)octahydroisoquinolin-4a(2H)-ol CAS No. 1500463-34-2](/img/structure/B2572957.png)
2-(7H-purin-6-yl)octahydroisoquinolin-4a(2H)-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7H-purin-6-yl)octahydroisoquinolin-4a(2H)-ol is a chemical compound that has been the subject of extensive scientific research in recent years. This compound is a purine derivative and has been found to have a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives have shown significant biological activities, making them potential candidates for treating several life-threatening diseases, including cancer, neurodegenerative disorders, and infectious diseases. The structural modification of these compounds has been a focus for developing more potent drugs. The metal chelation properties of isoquinoline derivatives enhance their potential as therapeutic agents across various diseases (Gupta, Luxami, & Paul, 2021).
Antioxidant Activity and Chemical Analysis
The antioxidant activity of compounds can be assessed through various analytical methods, reflecting their potential therapeutic applications in reducing oxidative stress-related diseases. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are critical for understanding the antioxidative properties of chemical compounds, including isoquinoline derivatives (Munteanu & Apetrei, 2021).
Antitumor and DNA Interaction
Certain compounds, like streptonigrin, exhibit antitumor activities through DNA interaction. Streptonigrin's mechanism involves DNA strand scission, enhanced by metal ion complexation. This review highlights the potential of related compounds in rational drug design for improved therapeutic properties and reduced side effects (Harding & Long, 1997).
Therapeutic Applications in Metabolic and Infectious Diseases
Research on natural and synthetic isoquinoline compounds has demonstrated their efficacy against metabolic diseases, such as type 2 diabetes and nonalcoholic fatty liver disease, and infectious diseases, including leishmaniasis. These compounds' broad spectrum of biological activities underscores their importance in drug discovery and development (Danao et al., 2021).
Eigenschaften
IUPAC Name |
2-(7H-purin-6-yl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c20-14-4-2-1-3-10(14)7-19(6-5-14)13-11-12(16-8-15-11)17-9-18-13/h8-10,20H,1-7H2,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXVGOLUHWKTPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCN(CC2C1)C3=NC=NC4=C3NC=N4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7H-purin-6-yl)octahydroisoquinolin-4a(2H)-ol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.